Finasterida

Descripción general

Descripción

5beta-Finasteride: is a synthetic 4-azasteroid compound and a specific inhibitor of steroid Type II 5α-reductase. This enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT). By inhibiting this conversion, 5beta-Finasteride is used to treat conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss) in men .

Aplicaciones Científicas De Investigación

Chemistry: 5beta-Finasteride is used as a model compound in studying steroid chemistry and enzyme inhibition mechanisms .

Biology: It is used to investigate the role of DHT in biological processes and its impact on conditions like BPH and androgenetic alopecia .

Medicine: Clinically, 5beta-Finasteride is used to treat BPH and male pattern hair loss. It has also been explored for its potential in treating prostate cancer and other androgen-dependent conditions .

Industry: In the pharmaceutical industry, 5beta-Finasteride is a key ingredient in medications like Proscar and Propecia .

Mecanismo De Acción

Target of Action

5beta-Finasteride primarily targets the enzyme 5-alpha reductase type II . This enzyme is an intracellular enzyme that converts the androgen testosterone into 5-alpha-dihydrotestosterone (DHT) . DHT is a potent androgen hormone that plays a crucial role in the development of male characteristics

Safety and Hazards

Finasteride can cause birth defects in male babies if women who are pregnant or may become pregnant use it or handle the crushed or broken tablets . It can also cause side effects such as decreased interest in sex, trouble getting or keeping an erection, trouble having an orgasm, abnormal ejaculation, or breast swelling or tenderness . The sexual side effects of finasteride may continue after you stop taking this medicine .

Direcciones Futuras

While finasteride is widely used for treating BPH and androgenetic alopecia, its adverse effects, particularly sexual dysfunction and depression, have raised concerns . Understanding the variation of finasteride side effects among different populations is necessary to delineate the safety profile of finasteride for different subgroups of men . Future research should focus on developing therapeutic approaches for managing these side effects and improving the safety profile of finasteride .

Análisis Bioquímico

Biochemical Properties

5beta-Finasteride plays a crucial role in biochemical reactions by inhibiting the enzyme Type II 5-alpha-reductase. This enzyme is primarily located in the prostatic stromal cells and is responsible for the conversion of testosterone to dihydrotestosterone (DHT). The inhibition of this enzyme by 5beta-Finasteride leads to a significant reduction in DHT levels, which is beneficial in treating conditions like BPH and androgenic alopecia. The compound interacts with the enzyme by forming a stable enzyme-inhibitor complex, which prevents the conversion process .

Cellular Effects

5beta-Finasteride has profound effects on various cell types and cellular processes. In prostatic cells, it reduces the levels of DHT, leading to decreased cellular proliferation and reduced prostate size. This reduction in DHT also affects hair follicle cells by preventing the miniaturization of hair follicles, thereby promoting hair growth in individuals with androgenic alopecia. Additionally, 5beta-Finasteride influences cell signaling pathways, gene expression, and cellular metabolism by altering the androgen receptor signaling pathway .

Molecular Mechanism

The molecular mechanism of 5beta-Finasteride involves its binding to the Type II 5-alpha-reductase enzyme. This binding results in the formation of a stable enzyme-inhibitor complex, which inhibits the enzyme’s activity. The inhibition of 5-alpha-reductase prevents the conversion of testosterone to dihydrotestosterone (DHT), leading to reduced DHT levels. This reduction in DHT levels is responsible for the therapeutic effects of 5beta-Finasteride in conditions like BPH and androgenic alopecia. The compound’s mechanism of action also involves changes in gene expression related to androgen-responsive genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5beta-Finasteride have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade rapidly. Long-term studies have shown that 5beta-Finasteride maintains its inhibitory effects on 5-alpha-reductase over extended periods. In vitro studies have demonstrated that the compound’s effects on cellular function, such as reduced proliferation and altered gene expression, persist over time. In vivo studies have also shown sustained therapeutic effects in animal models .

Dosage Effects in Animal Models

The effects of 5beta-Finasteride vary with different dosages in animal models. At lower doses, the compound effectively reduces DHT levels and exhibits therapeutic effects without significant adverse effects. At higher doses, 5beta-Finasteride can cause toxic effects, including liver toxicity and hormonal imbalances. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes. These dosage-dependent effects highlight the importance of optimizing the dosage for clinical use .

Metabolic Pathways

5beta-Finasteride undergoes extensive hepatic metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The primary metabolic pathways involve the formation of t-butyl side chain monohydroxylated and monocarboxylic acid metabolites. These metabolites retain less than 20% of the pharmacological activity of the parent compound. The metabolic pathways of 5beta-Finasteride also involve interactions with other enzymes and cofactors that influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, 5beta-Finasteride is transported and distributed through various mechanisms. The compound is absorbed and distributed to target tissues, such as the prostate and hair follicles, where it exerts its therapeutic effects. Transporters and binding proteins play a role in the localization and accumulation of 5beta-Finasteride within these tissues. The distribution profile of 5beta-Finasteride is influenced by factors such as tissue permeability and binding affinity to target proteins .

Subcellular Localization

The subcellular localization of 5beta-Finasteride is primarily within the cytoplasm, where it interacts with the Type II 5-alpha-reductase enzyme. The compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct 5beta-Finasteride to specific organelles, enhancing its inhibitory effects on 5-alpha-reductase. The subcellular distribution of 5beta-Finasteride is crucial for its therapeutic efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 5beta-Finasteride involves several key steps:

Oxidation: Starting with 3 beta-hydroxy-5 alpha-androstane-17 beta-carboxylic acid as the raw material.

Amidation: Converting the carboxylic acid to an amide.

Bromination and Baeyer-Villiger Rearrangement: Introducing a bromine atom and rearranging the structure.

Hydrolysis and Oxidation: Breaking down the intermediate products and further oxidizing them.

Cyclization: Forming the core steroid structure.

Lactone to Lactam Conversion: Converting lactone intermediates to lactam.

Dehydrogenation: Removing hydrogen atoms at specific positions to finalize the structure.

Industrial Production Methods: Industrial production of 5beta-Finasteride typically follows the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like solvent evaporation with cyclone enhancement to improve solubility and dissolution rates .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Converts hydroxyl groups to ketones.

Reduction: Reduces double bonds in the steroid structure.

Substitution: Introduces functional groups like bromine.

Hydrolysis: Breaks down ester or amide bonds.

Cyclization: Forms ring structures essential for steroid functionality

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Brominating Agents: Bromine, N-bromosuccinimide.

Catalysts: Palladium on carbon for hydrogenation steps.

Major Products: The major products formed during these reactions include intermediate steroids with various functional groups, ultimately leading to the formation of 5beta-Finasteride .

Comparación Con Compuestos Similares

Dutasteride: Another 5α-reductase inhibitor, but it inhibits both Type I and Type II isoenzymes.

Epristeride: A nonsteroidal 5α-reductase inhibitor with a different mechanism of action.

Comparison:

Dutasteride vs. 5beta-Finasteride: Dutasteride is more potent as it inhibits both isoenzymes, leading to a more significant reduction in DHT levels. .

Epristeride vs. 5beta-Finasteride: Epristeride has a different chemical structure and mechanism, making it less effective in some cases but potentially useful in others where steroidal inhibitors are not suitable.

5beta-Finasteride remains unique due to its specific inhibition of Type II 5α-reductase, making it highly effective for its approved medical uses with a well-established safety profile .

Propiedades

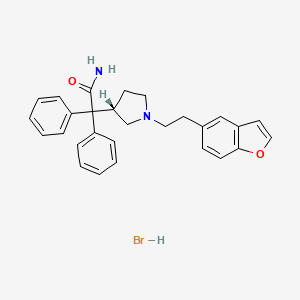

IUPAC Name |

(1S,3aS,3bS,5aS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEPLOCGEIEOCV-VLDRPNAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@H]4[C@@]3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

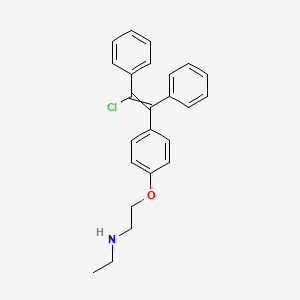

![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)